molecular formula C14H21NO2S B8404748 2-(5-Ethoxycarbonylpent-1-yl)thioaniline

2-(5-Ethoxycarbonylpent-1-yl)thioaniline

Cat. No.: B8404748
M. Wt: 267.39 g/mol
InChI Key: LXAAJVTWTSNTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethoxycarbonylpent-1-yl)thioaniline is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

ethyl 6-(2-aminophenyl)sulfanylhexanoate

InChI

InChI=1S/C14H21NO2S/c1-2-17-14(16)10-4-3-7-11-18-13-9-6-5-8-12(13)15/h5-6,8-9H,2-4,7,10-11,15H2,1H3

InChI Key

LXAAJVTWTSNTPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCSC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath cooled solution of 2-aminothiophenol (1.80 g) in N,N-dimethylformamide (35 ml) was added sodium hydride (60% in oil, 575 mg). After being stirred in an ice bath for 30 minutes, ethyl 6-bromohexanoate (3.21 g) was added and the mixture was stirred at ambient temperature for 3 hours. The mixture was diluted with ethyl acetate (100 ml) and the solution was washed with water and brine. The organic phase was dried over magnesium sulfate and the solvent was evaporated in vacuo to give an oil. The oil was purified by silica gel column (1% methanol in chloroform) to give 2-(5-ethoxycarbonylpent-1-yl)thioaniline (3.20 g) as a pale yellow amorphous.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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